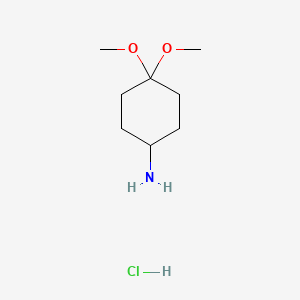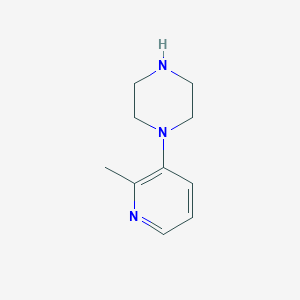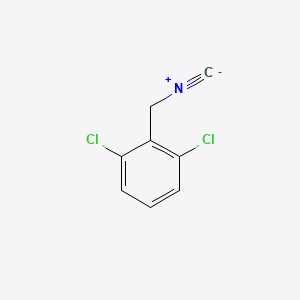
1,3-Dichloro-2-(isocyanomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-(isocyanomethyl)benzene is an organic compound with the molecular formula C8H5Cl2N It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and an isocyanomethyl group is attached at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-(isocyanomethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2-(isocyanomethyl)benzene. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: 1,3-Dichloro-2-(isocyanomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isocyanomethyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include amines or other reduced compounds.
科学的研究の応用
1,3-Dichloro-2-(isocyanomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dichloro-2-(isocyanomethyl)benzene involves its interaction with specific molecular targets. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The chlorine atoms may also participate in interactions that influence the compound’s reactivity and stability.
類似化合物との比較
1,3-Dichlorobenzene: Lacks the isocyanomethyl group, making it less reactive in certain chemical reactions.
2,4-Dichloro-1-(isocyanomethyl)benzene: Has different substitution patterns, leading to variations in reactivity and applications.
1,2-Dichloro-3-(isocyanomethyl)benzene: Another isomer with distinct chemical properties.
Uniqueness: 1,3-Dichloro-2-(isocyanomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry.
特性
CAS番号 |
1125-42-4 |
|---|---|
分子式 |
C8H5Cl2N |
分子量 |
186.03 g/mol |
IUPAC名 |
1,3-dichloro-2-(isocyanomethyl)benzene |
InChI |
InChI=1S/C8H5Cl2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2 |
InChIキー |
QKCSUBYJALFAQB-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


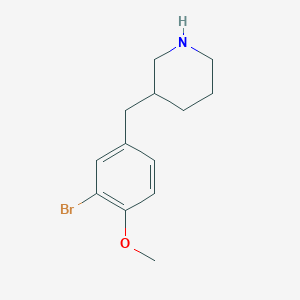
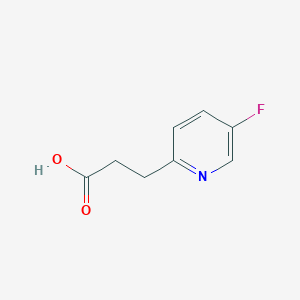


![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)
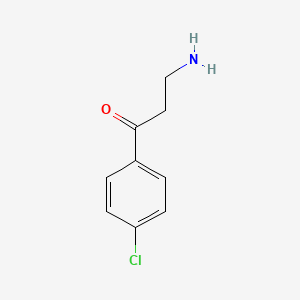

![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)




